Éster etílico de Zinquín

Descripción general

Descripción

El éster etílico de Zinquin es un derivado fluorescente de Zinquin, utilizado principalmente como fluoróforo de iones zinc. Es un compuesto lipófilo y permeable a las células que puede penetrar las membranas celulares y es sensible a los iones zinc. Cuando se combina con iones zinc en presencia de iones calcio y magnesio, produce una fluorescencia azul, lo que lo convierte en una herramienta valiosa para detectar y controlar los niveles de zinc intracelular .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism

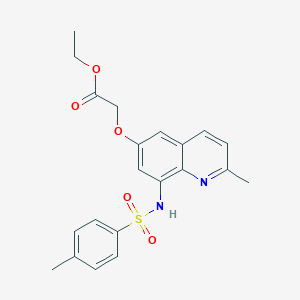

- Structure : Zinquin ethyl ester is a lipophilic compound that can penetrate cell membranes. Once inside the cell, it is hydrolyzed by cytosolic esterases to release Zinquin, which is negatively charged and thus retained within the cell.

- Fluorescence Characteristics : The compound exhibits fluorescence that is significantly enhanced upon binding with Zn²⁺. It has an excitation maximum at 368 nm and an emission maximum at 490 nm when in the presence of zinc .

Scientific Research Applications

-

Zinc Detection in Cells

- Zinquin ethyl ester is primarily used for monitoring intracellular zinc levels. It allows researchers to visualize zinc fluxes associated with various cellular processes such as apoptosis, signaling pathways, and metabolic activities .

- The probe's ability to selectively bind Zn²⁺ in the presence of other ions (like Ca²⁺ and Mg²⁺) enhances its utility in complex biological systems .

-

Neurobiology

- Zinc plays a crucial role in brain function and neurotransmission. Zinquin ethyl ester has been employed to study zinc's involvement in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where aberrant zinc metabolism is often observed .

- The probe aids in understanding the role of zinc as a signaling molecule in neurons, contributing to synaptic plasticity and cognitive functions .

-

Toxicology Studies

- Researchers utilize Zinquin ethyl ester to assess zinc's role in toxicity mechanisms. For instance, it can help elucidate how zinc homeostasis affects cellular responses to environmental toxins or drugs .

- Its application extends to investigating metal ion transport through cellular membranes, providing insights into metal ion interactions and their physiological implications .

-

Cell Imaging Techniques

- Zinquin ethyl ester is compatible with various imaging techniques such as fluorescence microscopy and flow cytometry. This versatility allows for real-time monitoring of zinc dynamics within living cells .

- The probe can be used to visualize changes in intracellular zinc levels during different stages of cell life cycles or under varying experimental conditions .

Case Study 1: Intracellular Zinc Monitoring

A study utilized Zinquin ethyl ester to monitor intracellular zinc levels during apoptosis in human lymphoblastoid cells. The researchers found that increased intracellular zinc correlated with reduced apoptotic markers, suggesting a protective role for zinc against cell death.

Case Study 2: Neurodegenerative Disease Research

In a model of Alzheimer's disease, Zinquin ethyl ester was used to track abnormal zinc accumulation in neurons. The findings indicated that dysregulated zinc levels could contribute to neurodegeneration, highlighting the importance of maintaining zinc homeostasis for neuronal health.

Data Table: Comparison of Zinc Probes

| Probe Name | Selectivity | Membrane Permeability | Excitation/Emission (nm) | Application Area |

|---|---|---|---|---|

| Zinquin Ethyl Ester | High | Yes | 368/490 | Cell Biology, Neurobiology |

| FluoZin-3 | Moderate | Yes | 495/515 | Cell Biology |

| Newport Green | High | No | 490/520 | Live Cell Imaging |

Mecanismo De Acción

El éster etílico de Zinquin ejerce sus efectos a través de su capacidad para penetrar las membranas celulares e interactuar con los iones zinc intracelulares. Una vez dentro de la célula, las esterasas citosólicas escinden el grupo éster etílico, convirtiéndolo en Zinquin, que lleva una carga negativa y se retiene dentro de la célula. Zinquin luego se une a iones zinc, formando un complejo que emite fluorescencia azul cuando se excita con luz ultravioleta. Esta fluorescencia permite a los investigadores controlar y cuantificar los niveles de zinc intracelular .

Compuestos Similares:

Zinquin: El compuesto original del éster etílico de Zinquin, utilizado para aplicaciones similares pero menos permeable a las células.

TSQ (N-(6-metoxí-8-quinolyl)-para-toluensulfonamida): Otro fluoróforo de iones zinc con propiedades similares pero con diferentes longitudes de onda de excitación y emisión.

FluoZin-3: Un colorante fluorescente sensible al zinc con mayor sensibilidad y diferentes propiedades espectrales .

Unicidad del Éster Etílico de Zinquin: El éster etílico de Zinquin es único debido a su alta permeabilidad celular y su capacidad para ser retenido dentro de las células después de la hidrólisis. Esta propiedad lo hace particularmente útil para el seguimiento a largo plazo de los niveles de zinc intracelular, proporcionando datos más precisos y confiables en comparación con otros fluoróforos de iones zinc .

Análisis Bioquímico

Biochemical Properties

Zinquin Ethyl Ester plays a significant role in biochemical reactions. It interacts with zinc ions (Zn2+) in the presence of calcium (Ca2+) and magnesium (Mg2+) ions to produce blue fluorescence . This interaction allows Zinquin Ethyl Ester to serve as a fluorescent probe for cytosolic zinc .

Cellular Effects

Zinquin Ethyl Ester has profound effects on various types of cells and cellular processes. It influences cell function by enabling the detection and monitoring of intracellular zinc fluxes . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Zinquin Ethyl Ester involves its binding interactions with biomolecules. Specifically, it binds with Zn2+ in the presence of Ca2+ and Mg2+ . This binding interaction results in the production of blue fluorescence, which can be used to monitor changes in gene expression and enzyme activity related to zinc homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Zinquin Ethyl Ester can change over time. It is stable and does not degrade easily, making it suitable for long-term studies of cellular function . Its ability to penetrate cell membranes allows it to remain within cells for extended periods, providing a continuous indication of intracellular zinc levels .

Metabolic Pathways

Zinquin Ethyl Ester is involved in the metabolic pathways related to zinc homeostasis. It interacts with Zn2+, an essential cofactor for many enzymes . The binding of Zinquin Ethyl Ester to Zn2+ can affect metabolic flux and metabolite levels by influencing the activity of these zinc-dependent enzymes .

Transport and Distribution

Zinquin Ethyl Ester is transported and distributed within cells and tissues by diffusing across cell membranes due to its lipophilic nature . Once inside the cell, it is retained by the action of cytosolic esterases, which cleave the ethyl ester group and prevent its efflux across the plasma membrane .

Subcellular Localization

The subcellular localization of Zinquin Ethyl Ester is primarily within the cytosol, where it serves as a fluorescent probe for zinc . Its activity and function within the cell are influenced by its ability to bind with Zn2+ and produce fluorescence, providing a visual indication of intracellular zinc levels .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del éster etílico de Zinquin implica la reacción de Zinquin con cloroformiato de etilo en presencia de una base como la trietilamina. La reacción generalmente ocurre en un solvente orgánico como el diclorometano a bajas temperaturas para garantizar un alto rendimiento y pureza. El producto luego se purifica mediante técnicas como la cromatografía en columna .

Métodos de Producción Industrial: La producción industrial del éster etílico de Zinquin sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores automatizados y sistemas de purificación para garantizar la consistencia y el alto rendimiento. El compuesto se produce bajo estrictos controles de calidad para cumplir con los estándares de pureza requeridos para la investigación científica .

Tipos de Reacciones:

Complejación: El éster etílico de Zinquin experimenta reacciones de complejación con iones zinc, formando un complejo estable que emite fluorescencia azul.

Reactivos y Condiciones Comunes:

Complejación: Iones zinc (Zn²⁺), iones calcio (Ca²⁺) e iones magnesio (Mg²⁺) en soluciones acuosas.

Hidrólisis: Esterasas citosólicas dentro de las células vivas.

Principales Productos:

Complejación: Complejo fluorescente azul de éster etílico de Zinquin e iones zinc.

Hidrólisis: Zinquin, el compuesto original.

4. Aplicaciones en Investigación Científica

El éster etílico de Zinquin tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como una sonda fluorescente para detectar y cuantificar iones zinc en varias reacciones químicas y ambientes.

Biología: Se emplea en biología celular para controlar los niveles de zinc intracelular y estudiar la homeostasis del zinc en células vivas.

Medicina: Se utiliza en investigación médica para investigar el papel del zinc en varios procesos fisiológicos y patológicos, incluyendo la apoptosis y las enfermedades neurodegenerativas.

Industria: Aplicado en el desarrollo de ensayos de diagnóstico y técnicas de imagenología para detectar anormalidades relacionadas con el zinc .

Comparación Con Compuestos Similares

Zinquin: The parent compound of Zinquin ethyl ester, used for similar applications but less cell-permeable.

TSQ (N-(6-methoxy-8-quinolyl)-para-toluenesulfonamide): Another zinc ion fluorophore with similar properties but different excitation and emission wavelengths.

FluoZin-3: A zinc-sensitive fluorescent dye with higher sensitivity and different spectral properties .

Uniqueness of Zinquin Ethyl Ester: Zinquin ethyl ester is unique due to its high cell permeability and ability to be retained within cells after hydrolysis. This property makes it particularly useful for long-term monitoring of intracellular zinc levels, providing more accurate and reliable data compared to other zinc ion fluorophores .

Actividad Biológica

Zinquin ethyl ester (ZQ EE) is a lipophilic, zinc-sensitive fluorescent probe widely utilized in biological research to monitor intracellular zinc levels. Its ability to penetrate cell membranes and react with zinc ions makes it a valuable tool for studying zinc's role in various cellular processes. This article delves into the biological activity of ZQ EE, examining its mechanisms, applications, and research findings.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 414.5 g/mol

- Solubility : Soluble in organic solvents like ethanol, DMSO, and dimethylformamide .

ZQ EE is designed to be cell-permeable. Upon entering the cell, it is hydrolyzed by cytosolic esterases, converting it into Zinquin acid (ZQ ACID), which carries a negative charge that prevents its efflux from the cell. This property allows ZQ EE to act as an effective indicator of intracellular zinc concentrations .

Fluorescence Characteristics

Biological Applications

ZQ EE has been employed in various studies to investigate the dynamics of zinc ions in different cellular contexts. Some notable applications include:

- Monitoring Zinc Fluxes : ZQ EE has been used to track intracellular zinc levels during apoptosis, providing insights into the role of zinc in cell death pathways .

- Studying Zinc-Protein Interactions : Research indicates that ZQ EE forms adducts with zinc-bound proteins, allowing for the visualization of these interactions in live cells .

- Cell Type Variability : Different cell types exhibit unique fluorescence emission profiles when treated with ZQ EE, suggesting variability in zinc handling and distribution across cell types .

Case Studies

-

Zinc Distribution in Cancer Cells :

A study utilized ZQ EE to examine zinc levels in glioblastoma U87 MG cells and medulloblastoma TE671 cells. The findings indicated significant differences in zinc accumulation between these cancerous cell lines, highlighting the potential of ZQ EE in cancer research . -

Zinc's Role in Cardiac Cells :

In H9c2 cardiac cells treated with doxorubicin (DOX), ZQ EE was instrumental in demonstrating how zinc can modulate signaling pathways related to apoptosis. The results suggested that zinc may inhibit calcineurin/NFAT signaling, which is crucial for cardiac function . -

Reactivity with Model Proteins :

Experiments involving model proteins such as alcohol dehydrogenase and alkaline phosphatase revealed that ZQ EE can bind to these proteins without sequestering their bound zinc ions, indicating its utility in studying protein-zinc interactions without disrupting their native state .

Data Tables

The following table summarizes key findings from studies employing Zinquin ethyl ester:

| Study Focus | Cell Type | Key Findings |

|---|---|---|

| Zinc Distribution | U87 MG, TE671 | Variability in intracellular zinc levels |

| Apoptosis Signaling | H9c2 | Zinc inhibits calcineurin/NFAT signaling |

| Protein Interactions | Alcohol Dehydrogenase | ZQ EE binds without sequestering bound Zn |

Propiedades

IUPAC Name |

ethyl 2-[2-methyl-8-[(4-methylphenyl)sulfonylamino]quinolin-6-yl]oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S/c1-4-27-20(24)13-28-17-11-16-8-7-15(3)22-21(16)19(12-17)23-29(25,26)18-9-5-14(2)6-10-18/h5-12,23H,4,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCASTCXJTDRDFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC(=C2C(=C1)C=CC(=N2)C)NS(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171164 | |

| Record name | Zinquin ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181530-09-6 | |

| Record name | Zinquin ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181530096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinquin ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZINQUIN ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A806Y8IDMB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.